

# Minimizing Fexagratinib-induced toxicity in animal studies

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## Compound of Interest

Compound Name: *Fexagratinib*

Cat. No.: *B612004*

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## Technical Support Center: Fexagratinib Animal Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing **fexagratinib**-induced toxicity in animal studies.

### Frequently Asked Questions (FAQs)

Q1: What is **fexagratinib** and what is its mechanism of action?

A1: **Fexagratinib** (also known as AZD4547) is an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.<sup>[1][2][3]</sup> It primarily targets FGFR1, FGFR2, and FGFR3, with weaker activity against FGFR4 and the kinase insert domain receptor (KDR), also known as VEGFR2.<sup>[1][4]</sup> By inhibiting FGFR signaling, **fexagratinib** can suppress tumor cell proliferation and survival in cancers with aberrant FGFR signaling.<sup>[1][2]</sup>

Q2: What are the most common toxicities observed with **fexagratinib** in animal studies?

A2: Based on preclinical and clinical data for **fexagratinib** and other FGFR inhibitors, the most common on-target toxicities include:

- Hyperphosphatemia: Elevated phosphate levels in the blood due to FGFR1 inhibition, which plays a role in phosphate homeostasis.
- Ocular Toxicities: Including but not limited to dry eyes, retinal pigment epithelial detachment (RPED), and central serous retinopathy.
- Dermatological Toxicities: Such as alopecia (hair loss), dry skin, and hand-foot syndrome.
- Gastrointestinal Toxicities: Commonly manifesting as diarrhea, stomatitis (mouth sores), and dry mouth.
- Other Potential Toxicities: At higher doses, more severe toxicities such as elevated liver enzymes, mucositis, and renal impairment have been observed.[5]

Q3: Are there any known off-target effects of **fexagratinib** that could contribute to toxicity?

A3: **Fexagratinib** is a selective FGFR inhibitor, but it does exhibit some off-target activity. It has been shown to inhibit KDR (VEGFR2) at higher concentrations, although at efficacious doses for FGFR inhibition, significant anti-KDR-related effects are not typically observed.[4]

Additionally, **fexagratinib** has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), which may contribute to its anti-inflammatory effects but could also have other unforeseen consequences.[6]

## Troubleshooting Guides

### Issue 1: Managing Hyperphosphatemia

Symptoms: Elevated serum phosphate levels, potential for soft tissue calcification with chronic high levels.

Troubleshooting Steps:

- Prophylactic Low-Phosphate Diet:
  - Initiate a low-phosphate diet for all animals at the start of the **fexagratinib** treatment.
  - Commercially available custom rodent diets with reduced phosphorus content (e.g., 0.1-0.2% phosphorus) can be used.[7][8][9][10]

- Ensure the diet still meets the nutritional requirements for the species to avoid confounding factors.
- Serum Phosphate Monitoring:
  - Establish a baseline serum phosphate level before starting treatment.
  - Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.
  - Increase monitoring frequency if a rapid rise in phosphate is observed.
- Phosphate Binders:
  - If serum phosphate levels exceed a predetermined threshold (e.g., > 7 mg/dL), consider the administration of oral phosphate binders.
  - Commonly used phosphate binders in preclinical studies include sevelamer and lanthanum carbonate.
  - The dose of the phosphate binder should be carefully titrated based on serum phosphate levels.
- Dose Modification:
  - If hyperphosphatemia persists despite dietary intervention and phosphate binders, consider a dose reduction or temporary interruption of **fexagratinib** treatment.

## Issue 2: Ocular Toxicities

Symptoms: Squinting, excessive tearing or discharge, corneal cloudiness, or changes in retinal appearance upon ophthalmologic examination.

Troubleshooting Steps:

- Baseline and Regular Ophthalmic Examinations:
  - Conduct a baseline ophthalmologic examination before the start of the study.

- Perform regular examinations (e.g., bi-weekly or monthly) by a trained individual. This should include, at a minimum, evaluation of the adnexa, anterior segment (cornea, iris, lens), and posterior segment (vitreous, fundus) using biomicroscopy and indirect ophthalmoscopy.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Supportive Care:
  - For dry eyes, consider the use of topical lubricating eye drops.
- Dose Interruption and Reduction:
  - If significant ocular toxicities, such as retinal pigment epithelial detachment, are observed, interrupt **fexagratinib** dosing.
  - If the toxicity resolves, consider restarting treatment at a lower dose.

### Issue 3: Dermatological Toxicities (Alopecia, Dermatitis)

Symptoms: Hair loss, skin redness, flaking, or ulceration.

Troubleshooting Steps:

- Quantitative Assessment of Alopecia:
  - Document the extent and severity of hair loss using a quantitative method. This can be achieved through digital photography and subsequent grayscale analysis to measure the affected area.[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- Scoring of Dermatitis:
  - Use a standardized scoring system to evaluate the severity of dermatitis, assessing parameters like erythema, edema, and lesion characteristics.
- Supportive Care:
  - Maintain a clean and dry environment for the animals.
  - For dry skin, consider the application of a veterinary-approved emollient.

- Prevent scratching of affected areas if possible to avoid secondary infections.
- Histopathological Analysis:
  - At the end of the study, or if severe skin lesions necessitate euthanasia, collect skin samples for histopathological examination to characterize the nature of the toxicity.

## Issue 4: Gastrointestinal Toxicities (Diarrhea)

Symptoms: Loose or unformed stools, weight loss, dehydration.

Troubleshooting Steps:

- Monitoring and Scoring:
  - Monitor the consistency of fecal pellets daily.
  - Use a scoring system to grade the severity of diarrhea.
- Supportive Care:
  - Ensure ad libitum access to drinking water to prevent dehydration.
  - Consider providing a more palatable and easily digestible diet.
  - In severe cases, subcutaneous fluid administration may be necessary.
- Anti-diarrheal Agents:
  - For persistent diarrhea, the use of anti-diarrheal medications such as loperamide may be considered, but the dose should be carefully determined for the specific animal model.[\[9\]](#)  
[\[16\]](#)
- Dose Adjustment:
  - If diarrhea is severe and leads to significant weight loss, a dose reduction or temporary cessation of **fexagratinib** treatment may be required.

## Quantitative Data

Table 1: **Fexagratinib** Efficacy and Tolerability in Mouse Xenograft Models

Animal Model	Fexagratinib Dose	Efficacy Outcome	Observed Toxicities/Adverse Events	Reference
KMS11 (Multiple Myeloma)	3 mg/kg, twice daily	53% tumor growth inhibition	Not specified	[4]
KMS11 (Multiple Myeloma)	6.25 mg/kg, twice daily	Complete tumor stasis	Not specified	[4]
KMS11 (Multiple Myeloma)	12.5 mg/kg, once daily	Complete tumor stasis	Not specified	[4]
KG1a (Leukemia)	12.5 mg/kg, once daily	65% tumor growth inhibition	Not specified	[4]
SNU16 (Gastric Cancer)	2 mg/kg, once daily	60.4% tumor growth inhibition	No body weight loss observed	[2]
Endometriosis Model	25 mg/kg	Attenuated lesion size	No disturbance to the estrous cycle	[17]

Table 2: Dose-Dependent Toxicity of **Fexagratinib** in Newborn Mice

Fexagratinib Concentration (Intraperitoneal)	Observation	Outcome	Reference
0.5 - 250 $\mu$ M	No significant changes in skeletal morphology	-	<a href="#">[12]</a>
1000 $\mu$ M	Significantly shorter body size	Lethality, liver necrosis, alveolar hemorrhage, reduction of renal tubules, significant shortening of long bones and skull bones	<a href="#">[12]</a>
2000 $\mu$ M	Significantly shorter body size	Lethality, liver necrosis, alveolar hemorrhage, reduction of renal tubules, significant shortening of long bones and skull bones	<a href="#">[12]</a>

## Experimental Protocols

### Protocol 1: Management of Hyperphosphatemia

- Dietary Formulation:
  - Procure a custom purified rodent diet with a low phosphorus content (e.g., 0.1% phosphorus). Ensure the calcium content is maintained at a standard level (e.g., 0.6%) unless otherwise required by the study design.[\[7\]](#)[\[8\]](#)[\[10\]](#)
  - The diet should be isocaloric with the standard diet used for control animals.
- Blood Sampling and Analysis:

- Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly).
- Process the blood to obtain serum and analyze for phosphate and calcium levels using a standard clinical chemistry analyzer.
- Administration of Phosphate Binders (if necessary):
  - If serum phosphate levels consistently exceed 7 mg/dL, prepare a formulation of a phosphate binder (e.g., sevelamer) in a suitable vehicle for oral gavage.
  - The dose should be based on literature recommendations for rodent studies and adjusted based on the severity of hyperphosphatemia.

## Protocol 2: Ophthalmic Examination in Mice

- Pupil Dilation:
  - In a darkened room, apply one drop of a mydriatic agent (e.g., 1% tropicamide) to each eye. Allow 10-15 minutes for maximal dilation.
- Anterior Segment Examination:
  - Use a slit-lamp biomicroscope to examine the cornea, anterior chamber, iris, and lens for any abnormalities such as opacities, inflammation, or changes in structure.
- Posterior Segment Examination:
  - Use an indirect ophthalmoscope with a condensing lens to visualize the vitreous and fundus, including the retina and optic nerve head. Look for signs of retinal detachment, hemorrhage, or inflammation.
- Scoring:
  - Record all findings using a standardized scoring system.

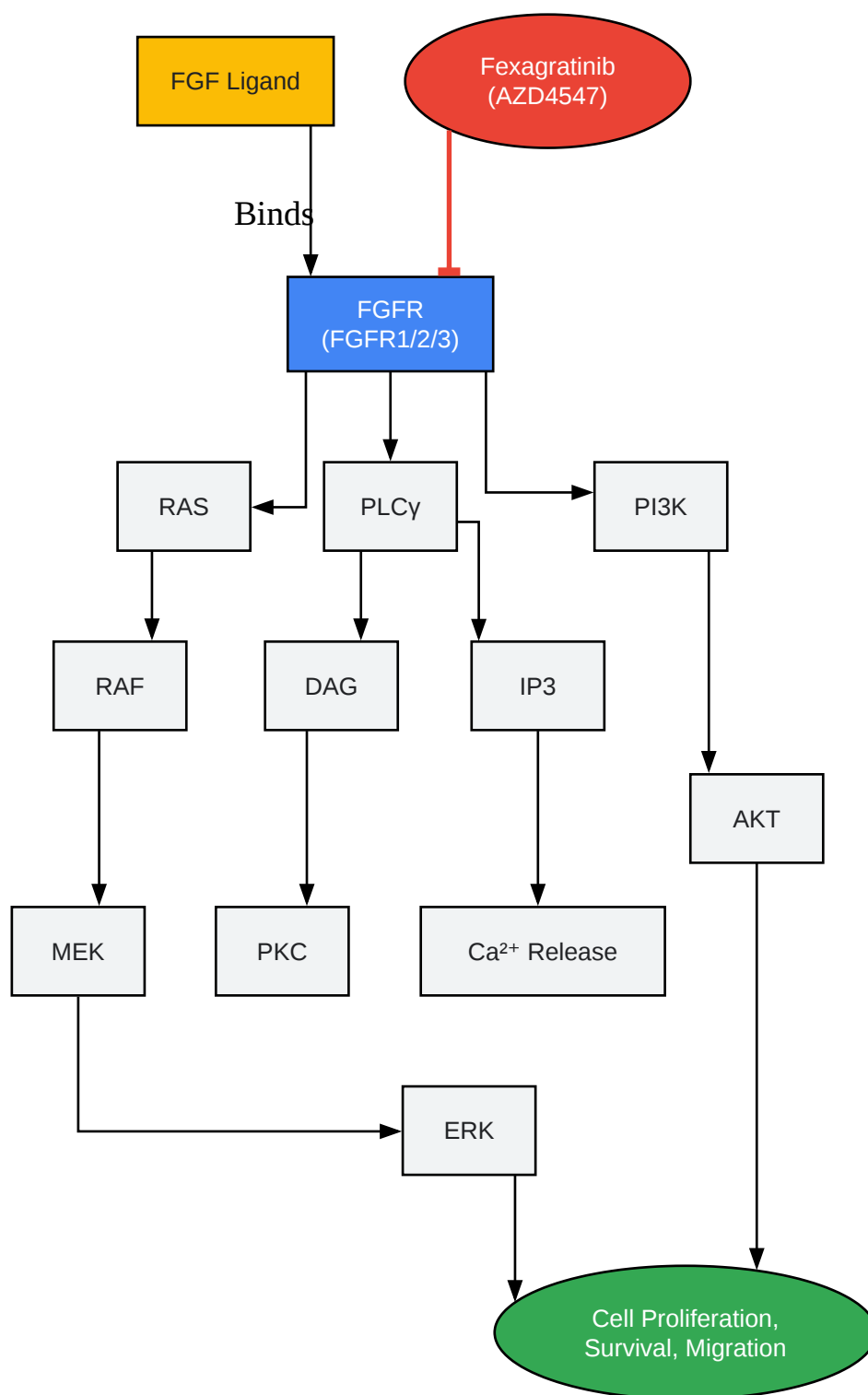
## Protocol 3: Quantitative Assessment of Alopecia

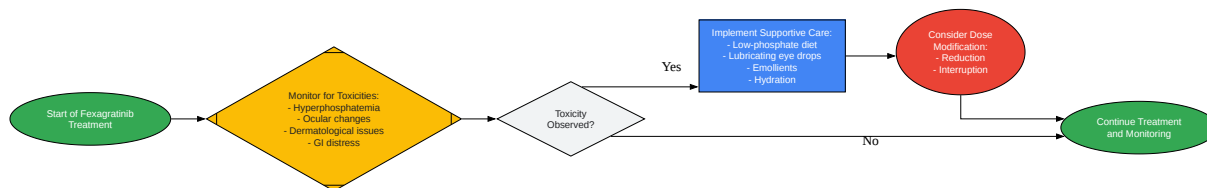
- Image Acquisition:



- Anesthetize the mouse to ensure it remains still.
- Place the mouse in a consistent position on a non-reflective, dark background.
- Use a digital camera mounted on a copy stand to capture high-resolution images of the dorsal and ventral surfaces. Ensure consistent lighting and distance for all images.
- Image Analysis:
  - Convert the color images to grayscale.
  - Using image analysis software (e.g., ImageJ), define the total skin area of interest.
  - Set a threshold to distinguish between haired (darker pixels) and alopecic (lighter pixels) areas.
  - Calculate the percentage of the alopecic area relative to the total skin area.[\[11\]](#)[\[13\]](#)

## Visualizations





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